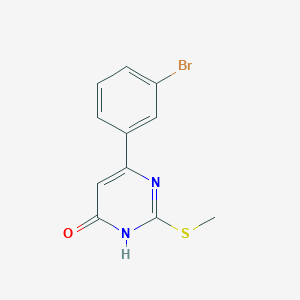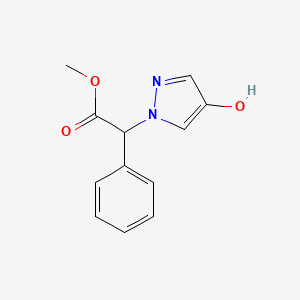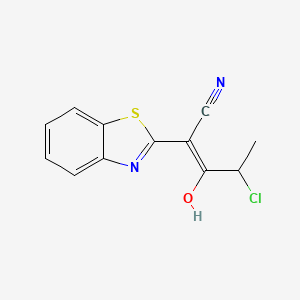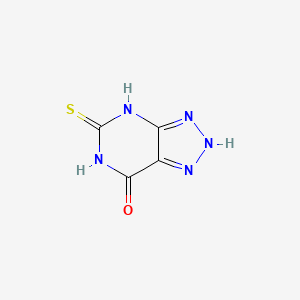
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in a variety of scientific fields. This compound has a unique chemical structure, containing a bromophenyl group and a methylthio group, which makes it useful for a variety of purposes. In
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Evaluation of Antimicrobial Additives: Compounds incorporating pyrimidine derivatives, similar in structure to the specified chemical, have been evaluated for their antimicrobial activity when incorporated into polyurethane varnish formulas and printing ink paste. These compounds, including similar heterocyclic compounds, demonstrated good antimicrobial effects against various microbial strains, indicating potential applications in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).
Synthesis of Key Intermediates
- Synthesis of Pyrimidine Intermediates: The synthesis of pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, serves as a key intermediate in the synthesis of various other compounds. These intermediates have wide-ranging applications in the pharmaceutical and chemical industries, underscoring the importance of pyrimidine derivatives in the synthesis of active compounds (Hou et al., 2016).
Pharmacological Activities
- Antifungal and Anticancer Activities: Novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones, which share a core structure with the chemical , have been synthesized and showed moderate antifungal activity. This highlights the potential for developing new therapeutic agents based on pyrimidine derivatives for treating fungal infections and possibly cancer (Ren et al., 2014).
Synthesis Techniques
- Microwave-Assisted Synthesis: The development of novel synthesis methods, such as microwave-assisted synthesis of pyrimidine derivatives, showcases the evolving techniques in chemical synthesis that enhance reaction rates and chemical yields. These methods are crucial for the efficient production of compounds with potential scientific applications (Dabiri et al., 2007).
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVPTOMFYDDMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)






![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)



![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)
